![molecular formula N4 B14719193 Tricyclo[1.1.0.0~2,4~]tetraazane CAS No. 12596-63-3](/img/structure/B14719193.png)
Tricyclo[1.1.0.0~2,4~]tetraazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[1.1.0.0~2,4~]tetraazane is a chemical compound characterized by its unique tricyclic structure. This compound is part of a class of molecules known for their high ring strain and unusual bonding situations, making them of significant interest in the field of chemistry .
Preparation Methods
The synthesis of tricyclo[1.1.0.0~2,4~]tetraazane involves complex synthetic routes due to its highly strained structure. One common method includes the cycloaddition of specific precursors followed by rearrangement reactions.
Chemical Reactions Analysis
Tricyclo[1.1.0.0~2,4~]tetraazane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the opening of the strained rings and formation of more stable structures .
Scientific Research Applications
Tricyclo[1.1.0.0~2,4~]tetraazane has several scientific research applications. In chemistry, it is used to study the effects of ring strain and unusual bonding situations. In biology and medicine, its derivatives are explored for potential therapeutic applications due to their unique structural properties. In industry, it may be used in the development of new materials with specific mechanical or chemical properties .
Mechanism of Action
The mechanism of action of tricyclo[1.1.0.0~2,4~]tetraazane involves its interaction with molecular targets through its strained ring system. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Tricyclo[1.1.0.0~2,4~]tetraazane can be compared to other similar compounds such as tetrahedrane (tricyclo[1.1.0.0~2,4~]butane). Both compounds share a highly strained tricyclic structure, but this compound contains nitrogen atoms, which impart different chemical properties and reactivity. Other similar compounds include various heterocyclic analogs that incorporate different elements into the strained ring system .
Properties
CAS No. |
12596-63-3 |
|---|---|
Molecular Formula |
N4 |
Molecular Weight |
56.027 g/mol |
IUPAC Name |
1,2,3,4-tetrazatricyclo[1.1.0.02,4]butane |
InChI |
InChI=1S/N4/c1-2-3(1)4(1)2 |
InChI Key |
LVXZGECMVPLXCK-UHFFFAOYSA-N |
Canonical SMILES |
N12N3N1N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


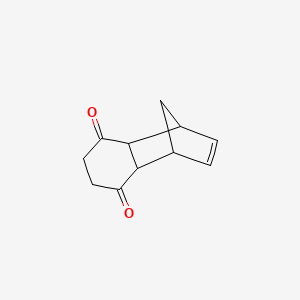
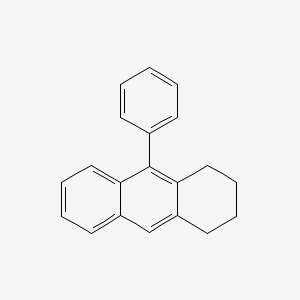
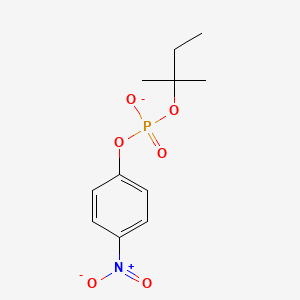
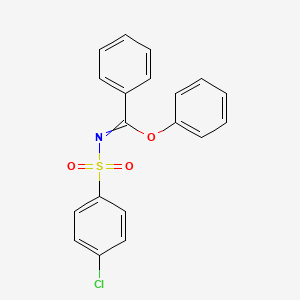
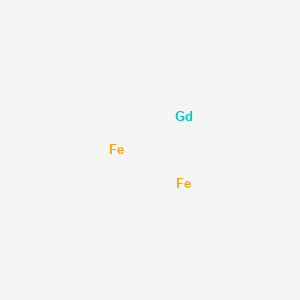
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
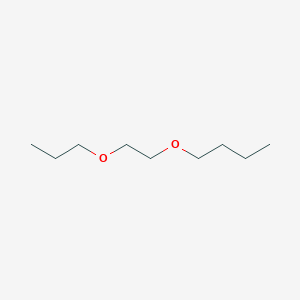
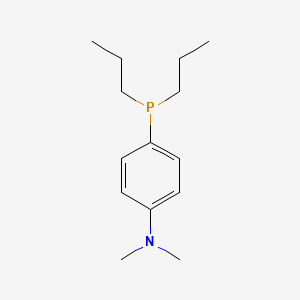
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
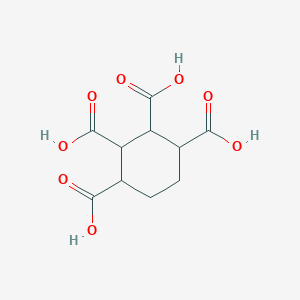

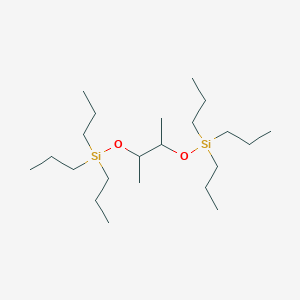
![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
